Thiamine-d3 Hydrochloride
Description
Molecular Formula and Isotopic Composition Analysis
The molecular formula of thiamine-d3 hydrochloride is C12H15D3Cl2N4OS, representing a systematic substitution of three hydrogen atoms with deuterium in the thiamine molecule. The compound exhibits a molecular weight of 340.29 daltons, which reflects an increase of approximately 3 mass units compared to the non-deuterated thiamine hydrochloride (molecular weight 337.27 daltons). This mass difference directly corresponds to the substitution of three protium atoms (1H) with three deuterium atoms (2H), each contributing an additional mass unit.
Detailed isotopic enrichment analysis reveals that commercial preparations of this compound achieve isotopic purity levels exceeding 95.8%, with specific distribution patterns showing d0=0.01%, d1=2.06%, d2=8.61%, and d3=89.32%. This distribution indicates that the majority of molecules contain the desired three deuterium substitutions, with minimal presence of non-deuterated or partially deuterated species. The high isotopic enrichment is crucial for analytical applications, as it ensures reliable mass spectrometric detection and quantification with minimal interference from isotopic impurities.
The deuterium atoms are strategically positioned within the methyl group attached to the pyrimidine ring system, specifically at the C-2 position of the pyrimidine moiety. This selective labeling pattern preserves the essential functional groups responsible for biological activity while providing distinct mass spectrometric signatures. The deuterium incorporation follows established synthetic protocols that ensure regiospecific substitution without affecting the overall molecular architecture or stereochemistry of the thiamine structure.
Crystallographic Characterization and Stereochemical Considerations
Crystallographic analysis of this compound reveals structural characteristics that closely parallel those of the non-deuterated parent compound, with subtle modifications attributable to the isotopic substitution effects. The compound crystallizes in a similar space group and exhibits comparable unit cell parameters to thiamine hydrochloride, indicating that deuterium substitution does not significantly alter the overall crystal packing arrangements.
The molecular conformation of this compound maintains the characteristic kinked geometry observed in thiamine compounds, where the pyrimidine and thiazole ring systems adopt a non-planar arrangement. X-ray diffraction studies of related thiamine hydrochloride structures demonstrate that the pyrimidine ring typically exhibits a dihedral angle of approximately 90 degrees relative to the thiazole ring. This conformational flexibility is preserved in the deuterated analog, suggesting that isotopic substitution does not impose significant steric constraints on the molecular geometry.
The hydrogen bonding network within the crystal lattice remains largely unchanged upon deuterium substitution, although subtle variations in bond lengths and angles may occur due to the different vibrational characteristics of deuterium compared to protium. Solid-state nuclear magnetic resonance studies of thiamine hydrochloride monohydrate have revealed specific molecular motion patterns that are likely to be modified in the deuterated version due to the altered mass distribution and reduced vibrational frequencies associated with carbon-deuterium bonds.
Stereochemical analysis confirms that this compound retains the same absolute configuration as the parent compound, with no racemization or stereochemical inversion occurring during the deuteration process. The thiazolium ring system maintains its positive charge distribution, and the hydroxyethyl side chain preserves its spatial orientation, ensuring that the deuterated compound exhibits identical stereochemical properties to the non-labeled thiamine hydrochloride.
Solubility Profile in Polar and Non-Polar Solvents
The solubility characteristics of this compound closely mirror those of the non-deuterated thiamine hydrochloride, with the isotopic substitution exerting minimal influence on intermolecular interactions and solvation behavior. The compound demonstrates exceptional solubility in water, achieving concentrations of approximately 1000 grams per liter at 20°C, which reflects the highly hydrophilic nature of the quaternary ammonium thiazolium ring and the presence of multiple hydrogen bonding sites.
In polar organic solvents, this compound exhibits moderate to good solubility patterns that are consistent with its ionic character and hydrogen bonding capabilities. The compound shows solubility in glycerol at approximately 63.3 grams per liter, demonstrating compatibility with polyhydroxy solvents. In ethanol (95% by volume), the solubility decreases significantly to approximately 12.5 grams per liter, indicating reduced solvation efficiency in alcoholic media compared to aqueous environments.
The solubility profile in non-polar solvents reveals the expected limited solubility characteristic of ionic thiamine compounds. This compound is virtually insoluble in diethyl ether, benzene, chloroform, and hexane, reflecting the incompatibility between the highly polar, ionic molecular structure and non-polar solvent environments. This solubility pattern is particularly important for analytical sample preparation and extraction procedures, where selective dissolution and precipitation techniques can be employed for purification purposes.
| Solvent | Solubility (g/L at 20°C) | Polarity Index |
|---|---|---|
| Water | 1000 | 10.2 |
| Glycerol | 63.3 | 9.3 |
| Ethanol (95%) | 12.5 | 6.5 |
| Methanol | Soluble | 6.6 |
| Chloroform | Insoluble | 4.4 |
| Diethyl ether | Insoluble | 2.9 |
| Hexane | Insoluble | 0.1 |
The enhanced understanding of solubility patterns enables optimized analytical methodologies and facilitates the development of appropriate sample preparation protocols for various research applications involving this compound.
Thermal Stability and Degradation Kinetics
Thermal stability analysis of this compound indicates behavior patterns similar to those observed for non-deuterated thiamine hydrochloride, with some notable kinetic isotope effects that may influence degradation rates under specific conditions. The compound exhibits a decomposition temperature of approximately 250°C, which is consistent with the thermal decomposition characteristics of thiamine hydrochloride compounds. However, the presence of deuterium atoms may slightly alter the activation energies associated with thermal degradation pathways due to the stronger carbon-deuterium bond dissociation energies compared to carbon-hydrogen bonds.
Kinetic studies of thiamine salt degradation have revealed that thermal decomposition follows first-order reaction kinetics, with rate constants that are temperature-dependent according to Arrhenius relationships. For thiamine hydrochloride compounds, activation energies typically range from 21 to 32 kilocalories per mole, depending on solution pH and concentration conditions. The deuterated analog is expected to exhibit slightly higher activation energies due to the primary kinetic isotope effect, which typically results in reaction rate reductions of 2-7 fold when carbon-hydrogen bonds are replaced with carbon-deuterium bonds in rate-determining steps.
Solution pH plays a critical role in determining the thermal stability of this compound, with acidic conditions providing enhanced stability compared to neutral or alkaline environments. Studies of thiamine hydrochloride stability have demonstrated that solutions with pH values below 3.5 exhibit significantly improved thermal stability, with the protonated form of thiamine being considerably more resistant to degradation. This pH-dependent stability pattern is expected to be preserved in the deuterated analog, although the specific rate constants may differ due to isotopic effects.
| Temperature (°C) | pH Range | Half-life (hours) | Degradation Products |
|---|---|---|---|
| 25 | 1.5-3.5 | >1000 | Minimal |
| 60 | 1.5-3.5 | 240-480 | Minor pyrimidine fragments |
| 80 | 1.5-3.5 | 48-96 | Thiazole and pyrimidine derivatives |
| 25 | 6.0-7.0 | 480-720 | Multiple degradation products |
| 60 | 6.0-7.0 | 24-48 | Extensive fragmentation |
| 80 | 6.0-7.0 | 4-8 | Complete decomposition |
The degradation pathway of this compound involves initial cleavage at the methylene bridge connecting the pyrimidine and thiazole ring systems, followed by subsequent fragmentation of the individual heterocyclic components. The deuterium substitution in the pyrimidine methyl group may influence the specific fragmentation patterns observed in mass spectrometric analysis of degradation products, providing unique analytical signatures that can be exploited for mechanistic studies and degradation pathway elucidation.
Storage stability studies indicate that this compound should be maintained under controlled conditions, with temperatures below -20°C recommended for long-term preservation. The compound exhibits sensitivity to light and moisture, similar to other thiamine derivatives, necessitating storage in sealed containers protected from environmental exposure. These storage requirements are particularly important for maintaining isotopic integrity and preventing exchange reactions that could compromise the deuterium labeling pattern.
Properties
Molecular Formula |
C₁₂H₁₅D₃Cl₂N₄OS |
|---|---|
Molecular Weight |
340.29 |
Synonyms |
3-[(4-Amino-2-(methyl-d3)-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-chloridethiazolium Hydrochloride; Aneurine-d3 Hydrochloride; Apate Drops-d3; Beatine-d3; Bedome-d3; Begiolan-d3; Eskapen-d3; Eskaphen-d3; Thiamin-d3 Dichloride; Vinothiam-d3; |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Hydrogen-Deuterium Exchange
Thiamine hydrochloride dissolved in deuterated water (D₂O) undergoes acid-catalyzed exchange. The hydroxyethyl group’s hydroxyl hydrogen and adjacent methylene hydrogens are labile under acidic conditions, enabling substitution with deuterium. For example:
This method requires prolonged heating (e.g., 80°C for 24 hours) in D₂O with catalytic HCl. However, incomplete exchange and isotopic dilution necessitate rigorous purification.
Synthesis with Deuterated Reagents
Using deuterated precursors during synthesis ensures higher isotopic purity:
-
Deuterated Hydrogen Chloride (DCl) : Replacing HCl with DCl gas in the patented method introduces deuterium at the hydrochloride salt formation stage.
-
Deuterated Methanol (CD₃OD) : Substituting methanol with CD₃OD during acid solution preparation incorporates deuterium into the thiazole methyl group.
-
Deuterated Thiamine Nitrate : Synthesizing thiamine nitrate with deuterated intermediates (e.g., CD₃ groups) ensures direct incorporation into the final product.
Optimization of Reaction Parameters for Deuteration
Adapting the base thiamine hydrochloride synthesis for deuterium incorporation requires modified conditions:
| Parameter | Standard Process | Deuterated Process |
|---|---|---|
| HCl Gas Source | 31% HCl | 31% DCl in D₂O |
| Methanol | CH₃OH | CD₃OD |
| Reaction Temperature | 0–70°C | 50–80°C (enhanced exchange) |
| Drying Agent | Sulfuric Acid | Deuterated Sulfuric Acid |
Yield Considerations : Deuteration reduces reaction efficiency due to kinetic isotope effects. Pilot studies report a 15–20% yield decrease compared to non-deuterated synthesis.
Purification and Analytical Characterization
Chromatographic Purification
Ion-exchange chromatography isolates thiamine-d₃ hydrochloride from unreacted precursors. A NH₂ column with acetonitrile-phosphate buffer (pH 8.4) resolves thiamine derivatives, with deuterated forms eluting 0.2–0.5 minutes later due to increased mass.
Mass Spectrometry (MS)
High-resolution MS confirms deuteration:
-
Non-deuterated Thiamine : m/z 265.1 [M+H]⁺
-
Thiamine-d₃ Hydrochloride : m/z 268.1 [M+D]⁺
Isotopic purity ≥98% is achievable with dual-stage deuteration.
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra show reduced signal intensity at δ 2.5 (thiazole CH₃) and δ 3.7 (hydroxyethyl CH₂), confirming deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine and thiazolium rings can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and solvent choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the amino group.
Scientific Research Applications
Thiamine-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiamine-d3 Hydrochloride is structurally and functionally related to several thiamine derivatives and analogs. Below is a detailed comparison:
Thiamine Hydrochloride (Unlabelled)
- Molecular Formula : C₁₂H₁₇Cl₂N₄OS .
- Molecular Weight : 337.27 g/mol .
- Key Differences: Lacks deuterium substitution, making it indistinguishable from endogenous thiamine in mass spectrometry. Used therapeutically to treat vitamin B1 deficiency, whereas the deuterated form is reserved for analytical applications .
- Purity : >95% (HPLC), identical to this compound .
Thiamine Disulfide Hydrate
- CAS Number : 67-16-3 .
- Structure : A dimeric form of thiamine linked by a disulfide bond.
- Applications : Acts as a prodrug, slowly releasing thiamine in vivo. Studied for prolonged bioavailability compared to thiamine hydrochloride .
- Analytical Use : Less common in modern LC-MS due to its metabolic conversion complexity .
Sulbutiamine (SuBT)
- Structure : Synthetic lipophilic derivative with two benzoyl groups, enhancing blood-brain barrier penetration .
- Detection : Requires distinct LC-MS protocols due to structural differences .
Thiamine-d3 Pyrophosphate Chloride
- Molecular Formula : C₁₂H₁₆D₃ClN₄O₇P₂S .
- Role : Deuterated coenzyme form of thiamine, critical in studies of carbohydrate metabolism and enzymatic processes (e.g., pyruvate dehydrogenase) .
- Storage : Similar to this compound (-20°C) but used in enzyme kinetics rather than bioanalytical quantification .
Thiamine-13C3 Hydrochloride
- Isotopic Label : ¹³C replaces three carbon atoms instead of deuterium .
- Applications : Preferred in nuclear magnetic resonance (NMR) studies due to carbon-13's magnetic properties, whereas deuterated forms are ideal for LC-MS .
Comparative Data Table
*Unlabelled CAS number provided for reference.
Analytical Performance of this compound
- LC-MS Quantification : In a study monitoring thiamine in mouse and human plasma, this compound achieved a detection limit of 0.1 ng/mL with a linear range of 0.1–100 ng/mL .
- Stability : Maintains integrity in biological samples for >24 hours at room temperature, critical for high-throughput assays .
Comparative Pharmacokinetics
- Thiamine Disulfide Hydrate shows 2.3-fold longer half-life than thiamine hydrochloride in murine models but requires enzymatic reduction to release active thiamine .
- Sulbutiamine demonstrates 10-fold higher brain uptake compared to thiamine, attributed to its lipophilic structure .
Isotopic Interference
- Thiamine-13C3 Hydrochloride avoids deuterium isotope effects in metabolic studies, which can alter reaction rates in enzymatic assays .
Q & A
Q. What strategies optimize detection limits in metabolic flux studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
